1-(2-Oxo-2-phenylethyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide
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Overview
Description
1-(2-Oxo-2-phenylethyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide is a chemical compound that belongs to the class of triazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a triazolium ring, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxo-2-phenylethyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide typically involves the reaction of 2-oxo-2-phenylethyl bromide with 4-phenyl-4,5-dihydro-1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the formation of the triazolium salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Oxo-2-phenylethyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazolium salts .
Scientific Research Applications
1-(2-Oxo-2-phenylethyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Oxo-2-phenylethyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Oxo-2-phenylethyl)pyridinium bromide
- 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium chloride
- 1-(2-Oxo-2-phenylethyl)-4-(4-pyridinyl)pyridinium bromide
Uniqueness
1-(2-Oxo-2-phenylethyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide is unique due to its triazolium ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
73045-92-8 |
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Molecular Formula |
C16H16BrN3O |
Molecular Weight |
346.22 g/mol |
IUPAC Name |
1-phenyl-2-(4-phenyl-1,5-dihydro-1,2,4-triazol-1-ium-1-yl)ethanone;bromide |
InChI |
InChI=1S/C16H15N3O.BrH/c20-16(14-7-3-1-4-8-14)11-19-13-18(12-17-19)15-9-5-2-6-10-15;/h1-10,12H,11,13H2;1H |
InChI Key |
PHGDHCVFQZAGEV-UHFFFAOYSA-N |
Canonical SMILES |
C1[NH+](N=CN1C2=CC=CC=C2)CC(=O)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
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